molecular formula C23H21N3O3S B2699339 N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide CAS No. 941988-31-4

N-(4-(indoline-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-4-methoxybenzamide

Cat. No. B2699339
CAS RN: 941988-31-4
M. Wt: 419.5
InChI Key: CSBKBSLKUGWYBO-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Indole derivatives also possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . Indole is also a heterocyclic compound, containing a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

The chemical reactions of thiazole and indole derivatives can vary greatly depending on the substituents present in the molecule .


Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles . Indole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Antimicrobial Screening

A study details the synthesis and antimicrobial screening of derivatives similar to the compound , focusing on their efficacy against bacterial and fungal infections. The research highlights the potential therapeutic applications of these compounds in treating microbial diseases, emphasizing their activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus species (Desai, Rajpara, & Joshi, 2013).

Conformation and Tautomerism

Another study investigates the conformation and tautomerism of methoxy-substituted derivatives, providing insights into the structural preferences and stability of such compounds. This research contributes to understanding the molecular basis for the activity of these compounds, potentially aiding in the design of more effective therapeutic agents (Balti, Norberg, Efrit, Lanners, & Wouters, 2016).

Reaction with Indoline-2,3-Dione

The interaction of 2-aminobenzamides with indoline-2,3-dione in ionic liquids has been explored, revealing pathways to novel compounds with significant physiological and pharmaceutical relevance. This study underscores the compound's versatility in chemical reactions, leading to potential applications in developing new drugs (Sheng, Yang, Zhang, & Wang, 2012).

Neuroprotective Activity and Alzheimer's Disease

Research into 5-aroylindolyl-substituted hydroxamic acids identifies compounds exhibiting selective inhibition against histone deacetylase 6 (HDAC6), showcasing potent neuroprotective activities. Such findings highlight the potential of these compounds in treating neurodegenerative diseases like Alzheimer's, pointing towards their ability to ameliorate disease phenotypes (Lee et al., 2018).

Mechanism of Action

Future Directions

The development of new thiazole and indole derivatives with improved biological activity and safety profiles is an active area of research .

properties

IUPAC Name

N-[4-(2,3-dihydroindole-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-29-16-8-6-15(7-9-16)21(27)25-23-24-20-17(10-11-19(20)30-23)22(28)26-13-12-14-4-2-3-5-18(14)26/h2-9,17H,10-13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBKBSLKUGWYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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